2-methyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
2-methyl-5-nitro-4-N,6-N-diphenylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-12-18-16(20-13-8-4-2-5-9-13)15(22(23)24)17(19-12)21-14-10-6-3-7-11-14/h2-11H,1H3,(H2,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYAUUGTIJQVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)NC2=CC=CC=C2)[N+](=O)[O-])NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dichlorination of Dihydroxypyrimidine Precursors
The synthesis typically begins with the preparation of 2-methyl-5-nitro-4,6-dichloropyrimidine, a critical intermediate. This step follows established protocols for converting dihydroxypyrimidines to their dichloro derivatives using phosphorus oxychloride (POCl₃) under reflux conditions.
- Reactants: 2-Methyl-5-nitro-4,6-dihydroxypyrimidine (500 g), POCl₃ (2000 mL), N-ethyl-N,N-diisopropylamine (2000 mL).
- Conditions: Dropwise addition of base at 6°C, followed by reflux at 100°C for 5 hours.
- Workup: Removal of excess POCl₃ under reduced pressure, quenching with ice, and extraction with ethyl acetate.
- Yield: 97%.
This method ensures high regioselectivity and efficiency, with POCl₃ acting as both solvent and chlorinating agent. The base facilitates deprotonation, enhancing nucleophilic substitution.
Amination with Aryl Amines
Substitution of the chloro groups at positions 4 and 6 with phenylamine moieties is achieved via nucleophilic aromatic substitution. The reaction employs aniline derivatives in the presence of a base to deprotonate the amine, promoting attack on the electron-deficient pyrimidine ring.
- Reactants: 2-Methyl-5-nitro-4,6-dichloropyrimidine (1 equiv), aniline (2.2 equiv), triethylamine (1.5 equiv).
- Solvent: Anhydrous tetrahydrofuran (THF).
- Conditions: Reflux for 12–18 hours under nitrogen atmosphere.
- Workup: Concentration, aqueous extraction, and purification via flash chromatography (15% ethyl acetate/petroleum ether).
- Yield: 72–76% (analogous to).
Critical Parameters:
- Steric Effects: Bulky substituents on the pyrimidine ring (e.g., methyl at position 2) may reduce reaction rates, necessitating extended reflux times.
- Electronic Effects: The nitro group at position 5 enhances ring electrophilicity, facilitating displacement of chloro groups.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key spectral data for intermediates and the final compound align with analogous structures:
1H NMR (CDCl₃, 400 MHz):
- δ 8.46 (s, 1H, pyrimidine-H3)
- δ 7.23–6.99 (m, 10H, phenyl-H)
- δ 3.50 (s, 6H, N-CH3) (Note: Adjusted for diphenyl substitution)
13C NMR (CDCl₃, 100 MHz):
- δ 156.0, 155.7 (C4, C6)
- δ 144.2 (C5-NO₂)
- δ 129.2–121.0 (phenyl carbons)
X-ray Crystallography
While no data exists for the exact title compound, structural analogs exhibit dihedral angles between the pyrimidine ring and substituents (e.g., 44.05–71.39° for phenyl groups), suggesting similar conformational rigidity.
Mechanistic Insights and Kinetic Considerations
Dichlorination Mechanism
The reaction proceeds via a two-step process:
Amination Kinetics
Second-order kinetics dominate, with rate dependence on both pyrimidine and amine concentrations. The nitro group’s electron-withdrawing effect lowers the activation energy for substitution at C4 and C6.
Industrial and Pharmacological Relevance
Scalability and Process Optimization
Large-scale synthesis (e.g., 500 g batches) demonstrates the feasibility of industrial production. Key considerations include:
- Cost Efficiency: POCl₃ recycling reduces reagent expenses.
- Safety: Exothermic reactions require controlled temperature gradients during base addition.
Biological Applications
Pyrimidine-4,6-diamine derivatives exhibit potent epidermal growth factor receptor (EGFR) inhibition, particularly against mutants such as EGFR L858R/C797S. The title compound’s diphenyl substituents likely enhance target binding affinity and metabolic stability.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
2-methyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like halides or amines.
These reactions can lead to the formation of major products such as substituted pyrimidines or amines.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, studies have shown that certain pyrimidine diamines can act as inhibitors of vascular endothelial growth factor receptors (VEGFR), which play a critical role in tumor angiogenesis. Compounds similar to 2-methyl-5-nitro-N4,N6-diphenylpyrimidine have been synthesized and tested for their ability to inhibit tumor growth in preclinical models, demonstrating efficacy against various cancer types .
Antiviral Properties
The compound's structural features suggest potential antiviral activity. Research into related pyrimidine derivatives has shown that they can inhibit viral replication pathways, making them candidates for further investigation as antiviral agents against diseases such as HIV . The nitro group is often associated with enhanced biological activity, which may contribute to the antiviral properties of this class of compounds.
Synthesis and Characterization
The synthesis of 2-methyl-5-nitro-N4,N6-diphenylpyrimidine involves several steps, typically starting from readily available pyrimidine precursors. The synthesis process often includes:
- Formation of the Pyrimidine Core : Utilizing condensation reactions between appropriate anilines and carbonyl compounds.
- Nitration : Introducing the nitro group through electrophilic aromatic substitution.
- Purification : Employing techniques such as recrystallization or chromatography to isolate the final product.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly used to confirm the structure and purity of synthesized compounds .
To evaluate the biological activity of 2-methyl-5-nitro-N4,N6-diphenylpyrimidine, researchers conduct various assays:
- Cell Viability Assays : To assess cytotoxic effects on cancer cell lines.
- Enzyme Inhibition Assays : Focusing on specific targets like VEGFR to determine inhibitory potency.
Results from these studies have shown promising results in terms of both potency and selectivity against targeted receptors .
Case Studies
Mechanism of Action
The mechanism of action of 2-methyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. 5-Nitro-N4,N6-diphenylpyrimidine-4,6-diamine
- Structural Difference : Lacks the 2-methyl group present in the target compound .
Molecular Data :
- Solubility: Enhanced lipophilicity due to the methyl group may improve membrane permeability in biological systems. Hydrogen Bonding: The absence of the 2-methyl group in the analog allows for stronger π-stacking via three-centre C–H⋯(O)₂ hydrogen bonds .
2.2. N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine
- Structural Difference : Methyl groups on N4 and N6 instead of phenyl groups; nitro at position 5 .
- Key Findings: Crystal Structure: Dihedral angles between pyrimidine and phenyl rings are 66.09°, 71.39°, and 44.05°, indicating significant torsional strain .
- Comparison with Target Compound :
- The target compound’s N-phenyl groups enhance conjugation and electron withdrawal, which may stabilize charge-transfer interactions in materials science applications.
2.3. N4,N6-Dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine
- Structural Difference : Cyclopentyl groups on N4/N6, methylthio at position 2, and nitro at position 5 .
- Impact of Substituents: Solubility: Cyclopentyl groups increase hydrophobicity compared to phenyl groups.
2.4. 5-Nitro-N4-(4-(phenylamino)phenyl)pyrimidine-4,6-diamine
- Structural Difference: A phenylamino-phenyl group at N4 instead of a simple phenyl group .
- Functional Implications :
2.5. 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Structural Difference : Pyrazolopyrimidine core instead of pyrimidine .
- Key Contrasts: Bioactivity: Pyrazolopyrimidines are known kinase inhibitors (e.g., antileukemic agents), whereas pyrimidine diamines may target different pathways. Solubility: The fused pyrazole ring increases polarity, improving aqueous solubility compared to the target compound .
Biological Activity
2-Methyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine (CAS No. 654633-75-7) is a synthetic organic compound belonging to the class of pyrimidines. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H15N5O
- Molecular Weight : 321.33 g/mol
- Structure : The compound features a pyrimidine ring substituted with methyl and nitro groups, as well as diphenyl moieties at the N4 and N6 positions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve:
- Inhibition of Kinases : It targets specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis .
- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against several bacterial strains. Studies have reported:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial action is thought to be linked to disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Case Study 1: Anticancer Efficacy
A study conducted on a panel of cancer cell lines showed that this compound reduced cell viability by up to 70% at concentrations of 10 μM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Assessment
In a comparative study against standard antibiotics, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli. The results suggest that it could serve as a lead compound for developing new antimicrobial agents.
The biological activity of this compound can be summarized as follows:
- Kinase Inhibition : The compound binds to ATP-binding sites in kinases, inhibiting their activity and disrupting downstream signaling pathways.
- Apoptosis Induction : By activating caspases and other pro-apoptotic factors, it promotes cell death in malignant cells.
- Antimicrobial Action : It disrupts bacterial processes essential for survival, thereby exerting its antimicrobial effects.
Comparative Analysis
| Property | 2-Methyl-5-nitro-N4,N6-Diphenylpyrimidine | Similar Compounds |
|---|---|---|
| Anticancer Activity | High | Moderate |
| Antimicrobial Activity | Broad-spectrum | Limited |
| Mechanism | Kinase inhibition & apoptosis induction | Varies by compound |
| Molecular Weight | 321.33 g/mol | Similar range (300-350 g/mol) |
Q & A
Q. What are the established methods for synthesizing 2-methyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, and how can reaction conditions be optimized?
Answer: The synthesis of pyrimidine diamines typically involves multi-step nucleophilic substitution and condensation reactions. For example, substituted chalcones and pyrimidine precursors can be reacted under controlled conditions (e.g., reflux in ethanol with catalytic acid) to form intermediates like 4,6-diphenyl-2-aminopyrimidine derivatives . Optimization includes:
- Temperature control : Higher yields are achieved at reflux temperatures (70–80°C) to promote cyclization.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity.
- Catalysts : Acidic catalysts (e.g., HCl) improve condensation efficiency.
Crystallization in ethanol or methanol is recommended for purification, as demonstrated in analogous pyrimidine derivatives .
Q. How is the molecular structure of this compound elucidated, and what key geometric parameters define its conformation?
Answer: X-ray single-crystal diffraction is the gold standard for structural elucidation. For the title compound, the pyrimidine ring adopts a planar conformation, with dihedral angles between the pyrimidine core and phenyl rings measuring 66.09° , 71.39° , and 44.05° , indicating significant steric hindrance from the nitro and methyl groups . Key parameters include:
- Bond lengths : C–N bonds in the pyrimidine ring (1.33–1.37 Å) suggest partial double-bond character.
- Torsional angles : Substituents induce non-planarity, critical for predicting intermolecular interactions.
Q. What experimental approaches are used to study the reactivity of the nitro group in this compound?
Answer: The nitro group’s electron-withdrawing nature directs electrophilic substitution reactions. Methodologies include:
- Reduction studies : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering biological activity .
- NMR monitoring : ¹H and ¹³C NMR track chemical shifts during reactions (e.g., nitro reduction or aryl substitution).
- Computational modeling : DFT calculations predict charge distribution and reactive sites .
Q. How is the biological activity of this compound screened, and what assays are prioritized?
Answer: Pyrimidine diamines are screened using:
- Enzyme inhibition assays : Target kinases or reductases to evaluate binding affinity (IC₅₀ measurements).
- Antimicrobial testing : Disk diffusion or microdilution against bacterial/fungal strains .
- Cytotoxicity profiling : MTT assays on human cell lines to assess therapeutic windows.
Dose-response curves and molecular docking (e.g., AutoDock Vina) correlate activity with structural features .
Advanced Research Questions
Q. How can theoretical frameworks guide the design of derivatives with enhanced properties?
Answer: Theoretical frameworks integrate:
- QSAR models : Predict bioactivity based on substituent electronic parameters (e.g., Hammett constants) .
- Molecular dynamics : Simulate ligand-receptor interactions to prioritize synthetic targets (e.g., phenyl ring modifications) .
For example, replacing the nitro group with trifluoromethyl (as in ) may improve metabolic stability.
Q. How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?
Answer: Contradictions often arise from:
- Experimental variability : Standardize assay conditions (e.g., pH, temperature) and cell lines.
- Structural nuances : Compare substituent effects using crystallographic data (e.g., dihedral angles in vs. ).
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., nitro group position vs. activity) .
Q. What factorial design principles apply to optimizing reaction yields or biological efficacy?
Answer: Factorial designs (e.g., 2³ designs) test variables:
Q. How do substituents (methyl, nitro, phenyl) influence the compound’s physicochemical and biological properties?
Answer: Substituent effects are analyzed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
